2-Isothiocyanato-3-methoxypyridine
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Overview
Description
2-Isothiocyanato-3-methoxypyridine is a chemical compound with the molecular formula C7H6N2OS. It is a derivative of pyridine, featuring an isothiocyanate group at the second position and a methoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-methoxypyridine typically involves the reaction of 2-amino-3-methoxypyridine with thiophosgene or other isothiocyanate-generating reagents. A general and facile one-pot process can be employed, where the amine substrate reacts with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then desulfurized using cyanuric acid or other desulfurylation reagents to yield the desired isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves scalable and economical methods. The one-pot process mentioned above is particularly suitable for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.
Addition Reactions: The compound can react with nucleophiles, such as amines, to form corresponding thiourea derivatives.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Catalysts: Base catalysts like potassium carbonate (K2CO3) are often used to facilitate the reactions.
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Heterocycles: Formed through cyclization reactions involving the isothiocyanate group.
Scientific Research Applications
2-Isothiocyanato-3-methoxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and thiourea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-3-methoxypyridine involves its ability to interact with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including those involved in inflammation, oxidative stress, and apoptosis .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Another isothiocyanate compound with similar reactivity but different structural features.
Sulforaphane: A naturally occurring isothiocyanate with well-documented health benefits, including anticancer properties.
Allyl Isothiocyanate: Known for its pungent taste and antimicrobial properties
Uniqueness: 2-Isothiocyanato-3-methoxypyridine is unique due to the presence of both an isothiocyanate and a methoxy group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H6N2OS |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-isothiocyanato-3-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-3-2-4-8-7(6)9-5-11/h2-4H,1H3 |
InChI Key |
AESUZOGQPHUDJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)N=C=S |
Origin of Product |
United States |
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